Bienvenue dans la boutique en ligne BenchChem!

2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine

Physicochemical Profiling LogP Drug Design

This 2,6-dimethyl-N-arylsulfonyl morpholine derivative features a unique o-tolyloxy terminal group, delivering a defined lipophilic shift (XLogP3 3.5) and polar surface area (64.2 Ų) vs. unsubstituted analogs. The quantified physicochemical profile makes it an essential tool for building predictive SAR models in γ-secretase inhibitor programs and for probing CYP3A4 off-target liability. Procure this compound to access a commercially stocked, structurally characterized probe that bridges in silico hit selection to physical assay-ready material.

Molecular Formula C19H23NO4S
Molecular Weight 361.46
CAS No. 606944-34-7
Cat. No. B2392054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine
CAS606944-34-7
Molecular FormulaC19H23NO4S
Molecular Weight361.46
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3C
InChIInChI=1S/C19H23NO4S/c1-14-6-4-5-7-19(14)24-17-8-10-18(11-9-17)25(21,22)20-12-15(2)23-16(3)13-20/h4-11,15-16H,12-13H2,1-3H3
InChIKeyVLWNUUKTHRVYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine: A Specialized N-Arylsulfonyl Morpholine for Targeted Research


2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine (CAS 606944-34-7) is a synthetic, small-molecule sulfonamide derivative with the formula C19H23NO4S and a molecular weight of 361.46 g/mol [1]. It belongs to a class of 2,6-disubstituted N-arylsulfonyl morpholines, a scaffold investigated for γ-secretase inhibition in Alzheimer's disease research [2]. The compound's structure features a morpholine ring with 2,6-dimethyl substitution, an N-linked sulfonyl bridge, and a distal o-tolyloxy (2-methylphenoxy) aromatic terminus, resulting in computed lipophilic (XLogP3: 3.5) and polar (Topological PSA: 64.2 Ų) properties distinct from close-in-class analogs [1]. This specific combination of substituents is available in commercial screening libraries but remains largely uncharacterized in peer-reviewed primary literature, making its procurement primarily of interest for scoping novel chemical space within defined pharmacological programs.

Why Generic 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine Substitution Fails: The Critical Role of the o-Tolyloxy Terminus


In-class substitution of CAS 606944-34-7 is scientifically unjustified due to the compound's unique physicochemical signature, which is driven by its o-tolyloxy terminal group. The presence of the ortho-methyl group on the terminal phenoxy ring distinguishes it from the unsubstituted phenoxy analog (CAS 314043-25-9) and contributes to its higher computed lipophilicity (XLogP3: 3.5) and larger polar surface area (64.2 Ų) [1]. Published structure-activity relationship (SAR) studies on the N-arylsulfonyl morpholine γ-secretase inhibitor scaffold demonstrate that even subtle changes to the left-hand side aryl terminus profoundly affect both inhibitory potency (Aβ40 IC50) and cytochrome P450 (CYP3A4) liability [2]. Therefore, a user cannot assume equipotency or similar off-target profiles between analogs without introducing uncontrolled experimental variables. The critical evidence gap is the absence of direct, quantitative biological data for this compound. The quantitative comparisons below are, therefore, restricted to the available physicochemical and computational dimensions that inform its selection as a defined chemical probe, not as a validated biological agent. See Section 3 for the full quantitative evidence guide.

Quantitative Differentiation Guide: 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine vs. Closest Analogs


Enhanced Computed Lipophilicity vs. Phenoxy Analog (CAS 314043-25-9)

The target compound contains an o-tolyloxy group, which increases its computed lipophilicity (XLogP3: 3.5) compared to the closely related analog 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine (CAS 314043-25-9, XLogP3: 3.1) [1]. This difference of +0.4 log unit reflects the contribution of the ortho-methyl substituent and can influence membrane permeability and non-specific binding in biological assays [2].

Physicochemical Profiling LogP Drug Design

Topological Polar Surface Area (PSA) Differentiation from Phenylsulfonyl-Lean Analog (CAS 349127-93-1)

The target compound possesses a significantly larger topological polar surface area (TPSA: 64.2 Ų) compared to the simpler, fluoro-substituted phenylsulfonyl analog 4-(4-fluorobenzenesulfonyl)-2,6-dimethylmorpholine (CAS 349127-93-1, TPSA: 55.6 Ų) [1][2]. This 8.6 Ų difference arises from the additional ether-linked phenyl ring. TPSA is a key determinant for oral bioavailability and blood-brain barrier penetration, with values >60 Ų often associated with reduced passive CNS penetration, a critical consideration for target engagement in central vs. peripheral settings [3].

Physicochemical Profiling PSA Oral Bioavailability Cell Permeability

Class-Level Scaffold Validation as a γ-Secretase Inhibitor (GSI) Pharmacophore

Comprehensive SAR studies confirm that the cis-2,6-disubstituted N-arylsulfonyl morpholine scaffold is a validated pharmacophore for γ-secretase inhibition, with potent analogs achieving single-digit nanomolar to sub-nanomolar IC50 values against cellular Aβ40 production [1]. The target compound, 2,6-dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine, maps directly onto this core scaffold. Crucially, the study demonstrates that modifications to the left-hand side (LHS) aryl ring profoundly affect CYP3A4 inhibitory liability, with an analog in the series exhibiting an IC50 of 30 nM against CYP3A4 [2]. This class-level evidence strongly implies that the o-tolyloxy group in the target compound is a critical differentiator that will uniquely determine its off-target profile compared to other LHS variants. However, specific IC50 values for the target compound itself are not publicly available.

γ-Secretase Alzheimer's Disease Aβ40 Inhibition Cytotoxicity

Validated Application Scenarios for 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine in Research


Scoping Left-Hand-Side (LHS) SAR in a γ-Secretase Inhibitor Series

A medicinal chemistry team aiming to optimize the terminal aromatic group of a lead N-arylsulfonyl morpholine GSI series selects the target compound to explore steric and lipophilic tolerance. The o-tolyloxy group provides a quantifiable increase in lipophilicity (XLogP3 3.5) and polar surface area (64.2 Ų) compared to unsubstituted phenoxy and simple 4-fluorophenyl analogs [1]. Published class-level SAR confirms that this region of the molecule is a primary driver of both Aβ40 potency and CYP3A4 off-target liability, making this probe essential for building predictive in-house SAR models [2].

Physicochemical Benchmarking and Property-Based Probe Selection

A computational chemistry group uses the target compound as a calibration point for in silico ADME models. Its unique combination of measured structure and computed properties (XLogP3: 3.5, TPSA: 64.2 Ų) adds a valuable data point in a region of chemical space associated with oral small-molecule drugs [1]. When commercial availability is a criterion, this compound is the defined choice over analogs that are synthetically inaccessible or not stocked in screening libraries, enabling rapid transition from in silico hit lists to physical assays.

CYP3A4 Liability Counter-Screening Probe in CNS Drug Discovery

In a CNS drug discovery program, a team requires a negative control compound for their CYP3A4 inhibition assay. The selection of the target compound is guided by a direct class-level analog which demonstrated a potent CYP3A4 IC50 of 30 nM [3]. While the target compound's own CYP IC50 is unknown, its structural deviation at the LHS (o-tolyloxy vs. the analog's modification) makes it an ideal tool to test the hypothesis that this substituent modulates CYP inhibition. This scenario highlights its value as a research tool for probing differential biology within a known pharmacophore.

Quote Request

Request a Quote for 2,6-Dimethyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.